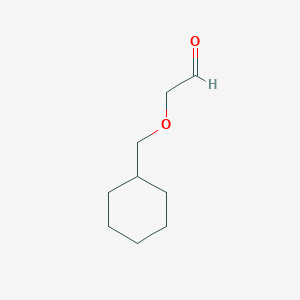
2-(Cyclohexylmethoxy)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclohexylmethoxy)acetaldehyde, also known as 2-(2-hydroxyethoxy)acetaldehyde, has the chemical formula C₄H₈O₃ and a molecular weight of 104.1 g/mol. It is a compound with interesting properties and applications in various fields.
Vorbereitungsmethoden
There are several synthetic routes to prepare 2-(Cyclohexylmethoxy)acetaldehyde:
Hydroxyethylation of Acetaldehyde:
Analyse Chemischer Reaktionen
2-(Cyclohexylmethoxy)acetaldehyde can undergo various reactions:
-
Oxidation:
- It can be oxidized to form the corresponding carboxylic acid (2-(Cyclohexylmethoxy)acetic acid).
- Common oxidizing agents include potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
-
Reduction:
- Reduction of this compound yields 2-(Cyclohexylmethoxy)ethanol.
- Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
-
Substitution:
- The aldehyde group can undergo nucleophilic substitution reactions.
- For example, reaction with ammonia or primary amines leads to imine formation.
Wissenschaftliche Forschungsanwendungen
2-(Cyclohexylmethoxy)acetaldehyde finds applications in:
Organic Synthesis: As an intermediate in the synthesis of other compounds.
Flavor and Fragrance Industry: It contributes to the aroma of certain products.
Pharmaceuticals: Used in drug synthesis.
Polymer Chemistry: As a building block for polymers.
Wirkmechanismus
The exact mechanism by which 2-(Cyclohexylmethoxy)acetaldehyde exerts its effects depends on its specific application. It may interact with cellular targets or participate in metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
While 2-(Cyclohexylmethoxy)acetaldehyde is unique due to its specific structure, similar compounds include acetaldehydes with different substituents, such as 2-ethylacetaldehyde and 2-propylacetaldehyde.
Remember that this compound’s properties and applications continue to be explored, making it an intriguing subject for scientific investigation
Eigenschaften
Molekularformel |
C9H16O2 |
|---|---|
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
2-(cyclohexylmethoxy)acetaldehyde |
InChI |
InChI=1S/C9H16O2/c10-6-7-11-8-9-4-2-1-3-5-9/h6,9H,1-5,7-8H2 |
InChI-Schlüssel |
USGUPWTVVXTSAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)COCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


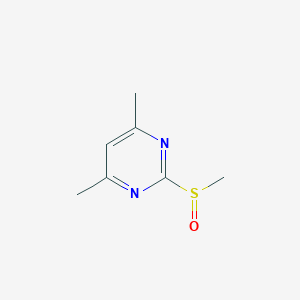
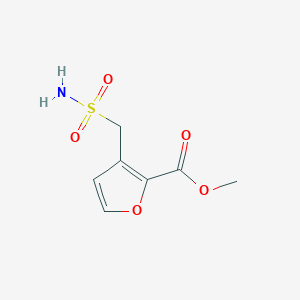
![5-Chloro-6,7-dihydroxy-1-methyl-6-propan-2-yl-3,9,15-trioxahexacyclo[10.7.0.02,4.02,8.08,10.013,17]nonadec-13(17)-en-16-one](/img/structure/B12086948.png)
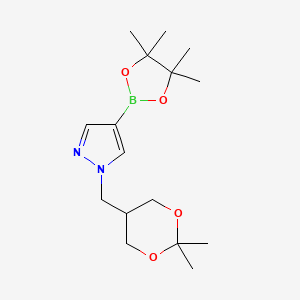
![(2-Ethylbutyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B12086961.png)


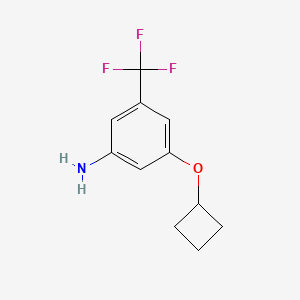
![2-[(2-Chlorophenyl)sulfanyl]acetaldehyde](/img/structure/B12086980.png)
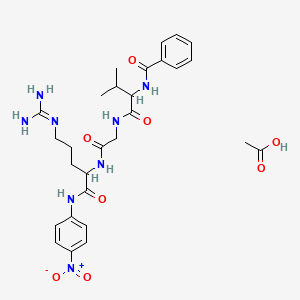
![(9H-fluoren-9-yl)methyl N-(2-{2-[2-(2-{[(1S)-1-{[(1S)-1-{[(1S)-1-{[4-(hydroxymethyl)phenyl]carbamoyl}-2-[(triphenylmethyl)carbamoyl]ethyl]carbamoyl}ethyl]carbamoyl}ethyl]carbamoyl}ethoxy)ethoxy]ethoxy}ethyl)carbamate](/img/structure/B12086985.png)

![4-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]phenol](/img/structure/B12087001.png)
![4-(Morpholinomethyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B12087006.png)
